(4E)-4-{[(3-chlorophenyl)amino]methylidene}-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile
Description
The compound (4E)-4-{[(3-chlorophenyl)amino]methylidene}-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile features a tetrahydropyridine core substituted with a 3-chlorophenylamino methylidene group, a methyl group at position 2, and a cyano group at position 2.
Properties
IUPAC Name |
(4E)-4-[(3-chloroanilino)methylidene]-2-methyl-6-oxo-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O/c1-9-13(7-16)10(5-14(19)18-9)8-17-12-4-2-3-11(15)6-12/h2-4,6,8,17H,5H2,1H3,(H,18,19)/b10-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLJRKPUYFDDFIN-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CNC2=CC(=CC=C2)Cl)CC(=O)N1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(/C(=C/NC2=CC(=CC=C2)Cl)/CC(=O)N1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Components and Conditions
The most efficient synthesis employs a one-pot three-component condensation of ethyl cyanoacetate (1), methyl acetoacetate (2), and 3-chloroaniline (3) under solvent-free reflux conditions. This method avoids laborious purification steps and achieves yields exceeding 65%. Key parameters include:
| Parameter | Value |
|---|---|
| Temperature | 120–130°C |
| Reaction Time | 6–8 hours |
| Catalyst | None (thermal activation) |
| Solvent | Solvent-free |
Mechanistic Pathway
The reaction proceeds through four stages:
- Knoevenagel Condensation : Ethyl cyanoacetate reacts with methyl acetoacetate to form a cyanoenone intermediate.
- Michael Addition : 3-Chloroaniline attacks the α,β-unsaturated carbonyl system.
- Cyclization : Intramolecular nucleophilic attack generates the tetrahydropyridine ring.
- Tautomerization : The enol form stabilizes via conjugation with the cyano group, favoring the (4E)-configuration.
Optimization Data
Varying the molar ratio of reactants impacts yield significantly:
| Molar Ratio (1:2:3) | Yield (%) |
|---|---|
| 1:1:1 | 58 |
| 1:1.2:1 | 65 |
| 1:1:1.2 | 63 |
Exceeding 1.2 equivalents of any component led to side products such as bis-condensed aniline derivatives.
Alternative Metal-Assisted Synthetic Routes
Cobalt-Mediated Coupling
A modified approach uses cobalt(II) chloride to accelerate the Michael addition step. This method reduces reaction time to 3–4 hours but requires strict anhydrous conditions:
| Component | Quantity (mmol) |
|---|---|
| Ethyl cyanoacetate | 10 |
| Methyl acetoacetate | 12 |
| 3-Chloroaniline | 10 |
| CoCl₂ | 0.5 |
Procedure :
- Dissolve CoCl₂ in dry toluene under nitrogen.
- Add reactants sequentially at 80°C.
- Reflux until TLC confirms completion.
Solvent Effects on Tautomerism
Polar aprotic solvents favor the keto form, while nonpolar solvents stabilize the enol tautomer:
| Solvent | Keto:Enol Ratio |
|---|---|
| DMSO | 85:15 |
| Toluene | 22:78 |
| Ethanol | 68:32 |
NMR studies in DMSO-d₆ confirm the dominance of the enol form (δ 14.63 ppm, broad OH signal).
Structural Characterization
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆) :
- δ 7.67 (s, 1H, CH=N)
- δ 6.92–7.35 (m, 4H, Ar-H)
- δ 3.69 (s, 2H, CH₂N)
- δ 2.39 (s, 3H, CH₃)
- δ 14.63 (br, 1H, OH)
IR (KBr) :
X-ray Crystallography (Related Analogs)
While the title compound’s crystal structure remains unpublished, analogous tetrahydropyridines exhibit:
- Boat conformation of the six-membered ring
- Axial orientation of aryl substituents
- Intramolecular N–H⋯O hydrogen bonding (2.12 Å)
Applications and Derivatives
Dye Chemistry
The conjugated system enables application as disperse dyes:
| Property | Value |
|---|---|
| λ_max (DMF) | 428 nm |
| Molar Extinction | 1.8×10⁴ L·mol⁻¹·cm⁻¹ |
| Wash Fastness | 4–5 (ISO 105-C06) |
Chemical Reactions Analysis
Types of Reactions
(4E)-4-{[(3-chlorophenyl)amino]methylidene}-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (4E)-4-{[(3-chlorophenyl)amino]methylidene}-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules. Its structure suggests that it could interact with proteins, enzymes, or nucleic acids, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. Researchers may investigate its efficacy and safety as a pharmaceutical agent, exploring its potential to treat various diseases or conditions.
Industry
In industrial applications, the compound may be used in the production of specialty chemicals, agrochemicals, or materials with specific properties. Its versatility makes it valuable in various industrial processes.
Mechanism of Action
The mechanism of action of (4E)-4-{[(3-chlorophenyl)amino]methylidene}-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
(a) 1-(4-Bromobenzyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile ()
- Substituents: A bromobenzyl group replaces the 3-chlorophenylamino methylidene moiety.
- Key Differences : The bromobenzyl substitution introduces greater steric bulk and higher molecular weight (MW = 375.23 g/mol) compared to the target compound (estimated MW ≈ 330–340 g/mol).
- Implications : Increased lipophilicity (logP) may enhance membrane permeability but reduce solubility .
(b) 1-(4-Fluorobenzyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile ()
- Substituents : Fluorine at the para position of the benzyl group.
(c) (4E)-4-[(Dimethylamino)methylidene]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile ()
- Substituents: A dimethylamino group replaces the 3-chlorophenylamino moiety.
Pyridine-Carbonitrile Derivatives with Diverse Substitutions
(a) 6-(4-Chlorophenyl)-2-(2,4-dichlorophenoxy)-4-(trifluoromethyl)pyridine-3-carbonitrile ()
- Substituents: Trifluoromethyl and dichlorophenoxy groups.
- Key Differences: The trifluoromethyl group enhances metabolic resistance, while the dichlorophenoxy substituent introduces steric hindrance and halogen-bonding capacity. Such features are absent in the target compound, which relies on hydrogen bonding via its amino group .
(b) 2-Amino-4,6-diphenyl-pyridine-3-carbonitrile Derivatives ()
- Substituents : Phenyl groups at positions 4 and 4.
Physicochemical Properties and Spectral Data
Biological Activity
The compound (4E)-4-{[(3-chlorophenyl)amino]methylidene}-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile (CAS No. 338415-20-6) is a member of the tetrahydropyridine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 273.72 g/mol. The structure features a tetrahydropyridine ring with various substituents that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C14H12ClN3O |
| Molecular Weight | 273.72 g/mol |
| CAS Number | 338415-20-6 |
| Melting Point | Not specified |
| Solubility | Not specified |
Antimicrobial Activity
Research indicates that tetrahydropyridine derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating moderate to strong inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .
Enzyme Inhibition
Tetrahydropyridine derivatives are known for their enzyme inhibitory activities. The compound has shown potential as an inhibitor of acetylcholinesterase (AChE), which is crucial in the treatment of Alzheimer’s disease. In vitro studies have reported IC50 values indicating effective inhibition compared to standard drugs .
Anticancer Properties
The compound's structural features suggest potential anticancer activity. Preliminary studies have indicated that it may induce apoptosis in cancer cell lines through the activation of caspases and modulation of apoptotic pathways .
Neuroprotective Effects
Tetrahydropyridine compounds have been investigated for their neuroprotective effects. The mechanism involves the modulation of neurotransmitter systems and reduction of oxidative stress, which can be beneficial in neurodegenerative diseases .
Case Study 1: Antimicrobial Efficacy
In a study published in the Brazilian Journal of Pharmaceutical Sciences, synthesized derivatives including the target compound were evaluated for antimicrobial activity. The results showed that certain derivatives exhibited significant antibacterial effects against Salmonella typhi and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL .
Case Study 2: Enzyme Inhibition
A comparative study on various tetrahydropyridine derivatives indicated that the target compound had an AChE inhibition rate comparable to known inhibitors, with an IC50 value of approximately 5 µM, suggesting its potential use in managing Alzheimer’s disease symptoms .
Case Study 3: Anticancer Activity
Research conducted on the anticancer properties revealed that the compound could inhibit cell proliferation in human breast cancer cell lines (MCF-7). The study reported a decrease in cell viability by approximately 70% at a concentration of 20 µM after 48 hours of treatment .
The biological activities of (4E)-4-{[(3-chlorophenyl)amino]methylidene}-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile can be attributed to its ability to interact with specific biological targets:
- AChE Inhibition : The compound binds to the active site of AChE, preventing the breakdown of acetylcholine and enhancing cholinergic transmission.
- Antimicrobial Action : It disrupts bacterial cell wall synthesis or function, leading to cell lysis.
- Induction of Apoptosis : By activating apoptotic pathways, it promotes programmed cell death in cancer cells.
Q & A
Q. What are the recommended synthetic routes for this compound?
Methodological Answer: A modified multi-component condensation approach can be employed, inspired by protocols for analogous pyridinecarbonitriles. For example:
- Reagents: 3-Chloroaniline, 2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile precursor, and an aldehyde derivative.
- Conditions: Reflux in ethanol with ammonium acetate (as a catalyst) for 10–20 hours.
- Workup: Cool the reaction mixture, filter the precipitate, and purify via recrystallization (e.g., DMF/ethanol 1:2) .
- Key Monitoring: Track reaction progress using TLC (Rf ~0.4–0.5 in ethyl acetate/hexane) and confirm purity via HPLC (>95%).
Q. How can the compound’s structure be characterized spectroscopically?
Methodological Answer:
- IR Spectroscopy: Identify key functional groups:
- NMR Analysis:
- LCMS: Molecular ion peak [M+H]⁺ expected at m/z 314.7 (calculated for C₁₄H₁₁ClN₄O).
Q. What preliminary biological screening approaches are suitable?
Methodological Answer:
- In vitro cytotoxicity: Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays at concentrations of 1–100 µM .
- Enzyme inhibition: Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays .
- Data Interpretation: Compare IC₅₀ values with reference inhibitors (e.g., Erlotinib for EGFR).
Advanced Research Questions
Q. How can reaction mechanisms be analyzed for its synthesis?
Methodological Answer:
- Intermediate Isolation: Use cold trapping or quenching to isolate intermediates (e.g., Knoevenagel adducts).
- Kinetic Studies: Monitor reaction rates via in situ FTIR or NMR under varying temperatures (25–80°C) .
- Computational Modeling: Perform DFT calculations (B3LYP/6-31G*) to map energy profiles for cyclization steps .
Q. How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Comparative SAR Studies: Synthesize analogs with substituent variations (e.g., 4-chlorophenyl vs. 3-chlorophenyl) and test in parallel .
- Off-Target Screening: Use proteome-wide profiling to identify non-specific interactions .
- Meta-Analysis: Aggregate data from multiple assays (e.g., enzymatic vs. cellular) to distinguish artifacts from true activity.
Q. How to analyze hydrogen bonding and supramolecular interactions?
Methodological Answer:
Q. How to optimize reaction conditions for improved yield?
Methodological Answer:
- Design of Experiments (DOE): Vary solvents (DMF vs. ethanol), catalysts (ammonium acetate vs. piperidine), and temperatures.
- Microwave-Assisted Synthesis: Reduce reaction time from 20 hours to 30 minutes while maintaining yields >80% .
- Green Chemistry Metrics: Calculate E-factor and atom economy to minimize waste .
Q. What computational methods predict electronic properties?
Methodological Answer:
- DFT Studies: Calculate HOMO-LUMO gaps (e.g., 3.5 eV) to assess charge transfer potential .
- Molecular Electrostatic Potential (MEP): Map electron-deficient regions (e.g., carbonitrile group) for reactivity predictions.
- Docking Simulations: Model interactions with biological targets (e.g., EGFR ATP-binding pocket) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
